

Chemical and physical properties of Diethyl 5-hydroxyisophthalate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Diethyl 5-hydroxyisophthalate**

Cat. No.: **B1605540**

[Get Quote](#)

An In-Depth Technical Guide to **Diethyl 5-hydroxyisophthalate** for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-hydroxyisophthalate is an aromatic dicarboxylic acid ester with the chemical formula C₁₂H₁₄O₅. Its structure, featuring a hydroxyl group and two ethyl ester functionalities on a benzene ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, a proposed synthesis protocol, and potential applications, particularly in the field of drug development. The unique arrangement of its functional groups offers opportunities for diverse chemical modifications, positioning it as a valuable intermediate for creating complex molecules with potential therapeutic applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Diethyl 5-hydroxyisophthalate** is fundamental for its application in research and development. While experimental data for some properties are limited, a combination of available data and predicted values provides a solid foundation for its use.

Identifiers and Molecular Structure

Property	Value	Source
IUPAC Name	diethyl 5-hydroxybenzene-1,3-dicarboxylate	[1] [2]
CAS Number	39630-68-7	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₄ O ₅	[1] [3]
Molecular Weight	238.24 g/mol	[1]
Canonical SMILES	CCOC(=O)C1=CC(=CC(=C1)O)C(=O)OCC	[2]
InChI Key	PUZBTHGPBGQFLW-UHFFFAOYSA-N	[1]

```
graph Diethyl_5_hydroxyisophthalate {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

  // Benzene ring
  C1 [label="C"];
  C2 [label="C"];
  C3 [label="C"];
  C4 [label="C"];
  C5 [label="C"];
  C6 [label="C"];

  // Substituents
  C7 [label="C"];
  O1 [label="O"];
  O2 [label="O"];
```

```
C8 [label="C"];
```

```
C9 [label="C"];
```

```
C10 [label="C"];
```

```
03 [label="O"];
```

```
04 [label="O"];
```

```
C11 [label="C"];
```

```
C12 [label="C"];
```

```
05 [label="O"];
```

```
H1 [label="H"];
```

```
// Aromatic protons
```

```
H2 [label="H"];
```

```
H3 [label="H"];
```

```
H4 [label="H"];
```

```
// Ethyl group 1 protons
```

```
H5 [label="H"];
```

```
H6 [label="H"];
```

```
H7 [label="H"];
```

```
H8 [label="H"];
```

```
H9 [label="H"];
```

```
// Ethyl group 2 protons
```

```
H10 [label="H"];
```

```
H11 [label="H"];
```

```
H12 [label="H"];
```

```
H13 [label="H"];
H14 [label="H"];

// Benzene ring bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituent bonds
C1 -- C7;
C7 -- O1 [label="="];
C7 -- O2;
O2 -- C8;
C8 -- C9;

C3 -- C10;
C10 -- O3 [label="="];
C10 -- O4;
O4 -- C11;
C11 -- C12;

C5 -- O5;
O5 -- H1;

// Aromatic proton bonds
C2 -- H2;
```

C4 -- H3;

C6 -- H4;

// Ethyl group 1 proton bonds

C8 -- H5;

C8 -- H6;

C9 -- H7;

C9 -- H8;

C9 -- H9;

// Ethyl group 2 proton bonds

C11 -- H10;

C11 -- H11;

C12 -- H12;

C12 -- H13;

C12 -- H14;

// Positioning

C1 [pos="0,1!"];

C2 [pos="-0.866,0.5!"];

C3 [pos="-0.866,-0.5!"];

C4 [pos="0,-1!"];

C5 [pos="0.866,-0.5!"];

C6 [pos="0.866,0.5!"];

C7 [pos="0,2.5!"];

O1 [pos="-0.5,3.2!"];

O2 [pos="0.8,3!"];

C8 [pos="1.6,3.8!"];

C9 [pos="2.4,4.6!"];

```
C10 [pos="-1.732,-1!"];  
O3 [pos="-2.232,-0.3!"];  
O4 [pos="-2.232,-1.8!"];  
C11 [pos="-3.098,-2.6!"];  
C12 [pos="-3.964,-3.4!"];
```

```
O5 [pos="1.732,-1!"];  
H1 [pos="2.232,-0.5!"];
```

```
H2 [pos="-1.366,1!"];  
H3 [pos="0,-1.8!"];  
H4 [pos="1.366,1!"];
```

```
H5 [pos="1.2,4.6!"];  
H6 [pos="2.4,3.4!"];  
H7 [pos="2,5.4!"];  
H8 [pos="3.2,5!"];  
H9 [pos="2.8,4.1!"];
```

```
H10 [pos="-2.698,-3.4!"];  
H11 [pos="-3.9, -2.2!"];  
H12 [pos="-3.564,-4.2!"];  
H13 [pos="-4.764,-3.8!"];  
H14 [pos="-4.364,-2.9!"];  
}
```

Caption: Molecular structure of **Diethyl 5-hydroxyisophthalate**.

Physical Properties

Property	Value	Source	Notes
Appearance	Solid	[4]	Expected to be a white to off-white crystalline solid, similar to its dimethyl analog.
Melting Point	Not available		Experimental data is not readily available.
Boiling Point	382.7 °C (Predicted)	[2]	Predicted value at 760 mmHg.
Density	1.211 g/cm ³ (Predicted)	[2]	Predicted value.
Solubility	Not available		Expected to have slight solubility in water and be soluble in organic solvents like DMSO and methanol, similar to its dimethyl analog.[5]

Spectral Characteristics

Detailed spectral analysis is crucial for confirming the structure and purity of **Diethyl 5-hydroxyisophthalate**. While publicly available experimental spectra are limited, the expected spectral data can be predicted based on its molecular structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **Diethyl 5-hydroxyisophthalate** is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the ethyl ester protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.2	Singlet	1H	Aromatic proton at C2
~7.5 - 7.7	Doublet	2H	Aromatic protons at C4 and C6
~5.0 - 6.0	Broad Singlet	1H	Hydroxyl proton (-OH)
~4.4	Quartet	4H	Methylene protons of the ethyl esters (-OCH ₂ CH ₃)
~1.4	Triplet	6H	Methyl protons of the ethyl esters (-OCH ₂ CH ₃)

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
~165	Carbonyl carbons of the ethyl esters (-COO-)
~158	Aromatic carbon attached to the hydroxyl group (C5)
~132	Aromatic carbons attached to the ester groups (C1, C3)
~122	Aromatic carbon at C2
~119	Aromatic carbons at C4 and C6
~62	Methylene carbons of the ethyl esters (-OCH ₂ CH ₃)
~14	Methyl carbons of the ethyl esters (-OCH ₂ CH ₃)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group
3500 - 3200	O-H stretch (hydroxyl group)
3100 - 3000	C-H stretch (aromatic)
3000 - 2850	C-H stretch (aliphatic)
1720 - 1700	C=O stretch (ester)
1600, 1475	C=C stretch (aromatic)
1300 - 1000	C-O stretch (ester and phenol)

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 238. Key fragmentation patterns would likely involve the loss of the ethyl and ethoxycarbonyl groups.

m/z	Fragment
238	[M] ⁺
210	[M - C ₂ H ₄] ⁺
193	[M - OC ₂ H ₅] ⁺
165	[M - COOC ₂ H ₅] ⁺

Synthesis Protocol

A standard and efficient method for the synthesis of **Diethyl 5-hydroxyisophthalate** is through the Fischer esterification of 5-hydroxyisophthalic acid with ethanol in the presence of a strong acid catalyst.

Materials

- 5-Hydroxyisophthalic acid
- Ethanol (anhydrous)
- Concentrated sulfuric acid
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure

- Reaction Setup: In a round-bottom flask, suspend 5-hydroxyisophthalic acid in an excess of anhydrous ethanol.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
- Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

- Extraction: Wash the organic layer with water and then with brine.
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **Diethyl 5-hydroxyisophthalate** can be purified by recrystallization or column chromatography to yield the final product.

Caption: Proposed synthesis workflow for **Diethyl 5-hydroxyisophthalate**.

Applications in Drug Development

The trifunctional nature of **Diethyl 5-hydroxyisophthalate** makes it a highly attractive scaffold for the synthesis of novel compounds in drug discovery.

- Scaffold for Combinatorial Libraries: The hydroxyl group and the two ester groups can be selectively modified to generate a diverse library of compounds for high-throughput screening.
- Synthesis of Bioactive Molecules: The isophthalate core is present in various biologically active molecules. The hydroxyl group provides a handle for introducing pharmacophores or for linking to other molecules to create prodrugs or targeted drug delivery systems.
- Metal-Organic Frameworks (MOFs): Isophthalate derivatives are widely used as linkers in the construction of MOFs.^[6] These materials have potential applications in drug delivery due to their porous nature and tunable properties.

Safety and Handling

While a specific material safety data sheet (MSDS) for **Diethyl 5-hydroxyisophthalate** is not readily available, general precautions for handling aromatic esters should be followed. The GHS classification for this compound indicates that it is harmful if swallowed.^[1]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Hydroxy-isophthalic acid diethyl ester | C12H14O5 | CID 606456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 39630-68-7 CAS MSDS (5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. file.ambeed.com [file.ambeed.com]
- 5. Dimethyl 5-hydroxyisophthalate CAS#: 13036-02-7 [m.chemicalbook.com]
- 6. Diethyl 5-hydroxyisophthalate | 39630-68-7 | Benchchem [benchchem.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Chemical and physical properties of Diethyl 5-hydroxyisophthalate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605540#chemical-and-physical-properties-of-diethyl-5-hydroxyisophthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com